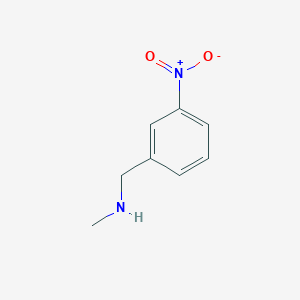

N-methyl-1-(3-nitrophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPAPKLGADEFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941258 | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-61-7 | |

| Record name | Benzenemethanamine, N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-1-(3-nitrophenyl)methanamine: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(3-nitrophenyl)methanamine, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a secondary amine and a nitroaromatic moiety, imparts a unique combination of reactivity, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and dye manufacturing. This technical guide provides a comprehensive overview of the known physicochemical properties, reactivity, and potential applications of this compound. Detailed experimental considerations and safety information are also presented to facilitate its effective and safe use in a research and development setting.

Chemical and Physical Properties

This compound, also known as N-methyl-3-nitrobenzylamine, is an organic compound with the chemical formula C₈H₁₀N₂O₂.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| CAS Number | 19499-61-7 | [1] |

| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not explicitly stated, but likely soluble in organic solvents. | |

| pKa (predicted) | Not available |

Reactivity

The reactivity of this compound is primarily dictated by the interplay of its two main functional groups: the secondary benzylic amine and the aromatic nitro group.

Reactivity of the Amino Group

The secondary amine group is nucleophilic and can participate in a variety of chemical transformations.

-

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides, leading to the formation of tertiary amines and amides, respectively.

-

Oxidation: Secondary benzylamines can be oxidized to the corresponding imines.[3][4][5] This transformation can be achieved using various oxidizing agents. Photocatalytic oxidation using C70 has been shown to be an efficient method for the oxidation of secondary benzylamines.[3][4][5]

Reactivity of the Nitroaromatic Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

-

Reduction: The most significant reaction of the nitro group in synthetic applications is its reduction to a primary amine. This transformation is a cornerstone of many synthetic pathways, providing a route to substituted anilines. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.[6][7][8][9] The choice of catalyst and reaction conditions is crucial to achieve high selectivity and avoid side reactions.[10][11]

Experimental Protocols

General Synthetic Approach: Reductive Amination

A plausible synthetic route to this compound is the reductive amination of 3-nitrobenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Workflow for Reductive Amination

Caption: General workflow for the synthesis of this compound via reductive amination.

Materials:

-

3-Nitrobenzaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium borohydride)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst for imine formation)

Procedure:

-

Dissolve 3-nitrobenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the methylamine solution to the flask and stir the mixture at room temperature. Acetic acid can be added as a catalyst.

-

After a period of stirring to allow for imine formation, add the reducing agent portion-wise to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

-

Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying compounds of this type. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent.

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be employed for purification.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the region of 7-8.5 ppm), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons (with those closer to the nitro group being more downfield), the benzylic carbon, and the N-methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ). Fragmentation patterns would likely involve cleavage of the benzylic C-N bond.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and strong absorptions for the symmetric and asymmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹).

Stability and Storage

Nitroaromatic compounds are known to be thermally sensitive, and their stability can be a concern.[2][12][13][14] It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The presence of the nitro group can make the compound susceptible to decomposition, especially at elevated temperatures or in the presence of light.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Nitroaromatic compounds as a class are known to exhibit a wide range of biological activities, and some are associated with toxicity and mutagenicity due to their ability to be metabolically reduced to reactive intermediates.[2][15] Further research is required to elucidate any potential pharmacological or toxicological profile of this specific compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Many nitroaromatic compounds are toxic and can be absorbed through the skin.[16][17]

Hazard Statement Summary for a Related Compound (3-Nitroaniline):

-

Toxic if swallowed.

-

May cause damage to organs through prolonged or repeated exposure.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19]

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemistry. Its dual functionality allows for a range of chemical transformations, making it a versatile building block. While detailed information on its properties and reactivity is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview based on available data and knowledge of related compounds. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential. Researchers and drug development professionals should exercise appropriate caution and adhere to standard laboratory safety procedures when working with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines [organic-chemistry.org]

- 4. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

The Potential of N-methyl-1-(3-nitrophenyl)methanamine as a Versatile Building Block for PROTAC Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This technical guide explores the prospective application of N-methyl-1-(3-nitrophenyl)methanamine as a novel, multifunctional building block for PROTAC linkers. Drawing analogies from established linker technologies, we delineate its potential roles in constructing photo-activatable, hypoxia-sensitive, and conformationally constrained PROTACs. This document provides a comprehensive overview of its chemical properties, proposed synthetic strategies, and potential applications in targeted protein degradation, supported by detailed, adaptable experimental protocols and conceptual signaling pathway diagrams.

Introduction to PROTAC Technology and the Critical Role of the Linker

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors, enabling the targeting of previously "undruggable" proteins.[2] The linker moiety, while often perceived as a simple spacer, plays a crucial role in the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase), and influences the physicochemical properties of the entire molecule.[2][3]

This compound: A Building Block with Latent Potential

This compound is a commercially available benzylamine derivative with the chemical formula C8H10N2O2. While not yet prominently featured in published PROTAC literature, its structure presents intriguing possibilities for innovative linker design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O2 | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Light brown to brown liquid | [4] |

| Boiling Point | 128 °C | [4] |

| Density | 1.162 g/cm³ (Predicted) | [4] |

| pKa | 8.94 (Predicted) | [4] |

| Storage | 2-8 °C under inert gas | [4] |

Core Structural Features and Their Implications for PROTAC Design

The this compound scaffold offers three key features for PROTAC linker development:

-

Secondary Amine: The N-methyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries.

-

Benzyl Group: The rigid benzyl ring can introduce conformational constraint into the linker, which can be advantageous for optimizing the geometry of the ternary complex.[3]

-

Nitro Group: The nitroaromatic moiety is a versatile functional group that can be exploited for developing conditionally active PROTACs, such as photo-caged or hypoxia-activated degraders.[5][6]

Conceptual Applications in Advanced PROTAC Design

The unique combination of a reactive amine, a rigid benzyl core, and a modifiable nitro group in this compound allows for its conceptual application in several advanced PROTAC designs.

As a Core for Conformationally Restricted Linkers

The benzyl group can serve as a rigid scaffold to control the spatial orientation of the POI and E3 ligase ligands. This can be particularly useful in cases where a high degree of pre-organization is required for efficient ternary complex formation.

As a Precursor for Photo-activated (Caged) PROTACs

Nitrobenzyl groups, such as the 4,5-dimethoxy-2-nitrobenzyl group, are well-established photolabile caging groups.[5] By analogy, the 3-nitrophenyl group in this building block could be chemically modified to create a photocleavable linker. This would allow for spatial and temporal control over protein degradation, which is highly desirable for research and therapeutic applications.

As a Building Block for Hypoxia-Activated PROTACs

The nitro group can be reduced to an amino group under hypoxic conditions, a characteristic of the tumor microenvironment. This bio-reduction can be exploited to design PROTACs that are selectively activated in cancer cells. For instance, a PROTAC could be designed to be inactive with the nitro group present and become active upon its reduction.[5]

Proposed Synthetic Strategies and Experimental Protocols

While no direct protocols for incorporating this compound into PROTACs exist, established synthetic methodologies for similar building blocks can be readily adapted.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process. A general workflow is depicted below.

Caption: General experimental workflow for the synthesis of a PROTAC molecule.

Proposed Experimental Protocol: Amide Coupling

This protocol describes the coupling of an activated carboxylic acid on a POI ligand to the secondary amine of this compound.

Materials:

-

This compound

-

POI ligand with a carboxylic acid moiety

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Activation of POI Ligand: In a round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

-

Coupling Reaction: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated POI ligand solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

This intermediate can then be further functionalized, for example, by reducing the nitro group to an amine, which can then be coupled to an E3 ligase ligand.

Visualization of PROTAC Mechanism of Action and a Representative Signaling Pathway

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and its application in a well-studied signaling pathway.

General PROTAC Mechanism

Caption: PROTAC-mediated degradation of a target protein.

Example Signaling Pathway: Androgen Receptor (AR) Degradation

PROTACs targeting the Androgen Receptor are in clinical development for the treatment of prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Nitro Group as a Linchpin in the Synthesis of N-methyl-1-(3-nitrophenyl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(3-nitrophenyl)methanamine is a valuable building block in organic synthesis, with its utility largely dictated by the presence and manipulation of the nitro group. This technical guide provides a comprehensive overview of the pivotal role the nitro moiety plays in the synthesis and subsequent reactions of this compound. Key aspects, including the directing effects of the nitro group, its influence on reactivity, and its function as a synthetic precursor to the corresponding aniline, are discussed in detail. This document also presents detailed experimental protocols for the synthesis of this compound via reductive amination and for the chemoselective reduction of its nitro group. Quantitative data are summarized, and logical workflows are visualized to provide a thorough resource for researchers in drug discovery and chemical development.

Introduction

This compound, a substituted benzylamine derivative, serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The synthetic strategy and chemical behavior of this molecule are fundamentally governed by the electronic properties of the aromatic nitro group. This guide will explore the multifaceted role of this functional group, from its influence on the synthesis of the parent molecule to its utility as a key functional handle for further molecular elaboration.

Physicochemical Properties and Spectroscopic Data

The nitro group significantly influences the physical and spectroscopic properties of this compound. While specific experimental data for the 3-nitro isomer is not widely published, data for the analogous N-methyl-1-(4-nitrophenyl)methanamine provides a reasonable approximation of its characteristics.

Table 1: Physicochemical Properties of this compound and its 4-nitro isomer.

| Property | This compound | N-methyl-1-(4-nitrophenyl)methanamine |

| CAS Number | 19499-61-7[2][3] | 19499-60-6[4] |

| Molecular Formula | C₈H₁₀N₂O₂[2] | C₈H₁₀N₂O₂[4] |

| Molecular Weight | 166.18 g/mol [2] | 166.18 g/mol [4] |

| Purity (typical) | ≥98%[2] | ≥95% |

| Appearance | Not specified (likely an oil or low-melting solid) | Not specified |

Table 2: Representative Spectroscopic Data for the Analogous N-methyl-1-(4-nitrophenyl)methanamine. [4]

| Technique | Data |

| ¹³C NMR | Spectral data available in Wiley & Sons, Inc. SpectraBase. |

| GC-MS | Major peaks at m/z 165, 119. Data available in NIST Mass Spectrometry Data Center. |

| IR (Vapor Phase) | Spectral data available in Wiley & Sons, Inc. SpectraBase. |

The Role of the Nitro Group in Synthesis and Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence on the phenyl ring of this compound has profound implications for the molecule's synthesis and reactivity.

Directing Effects in Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring. Furthermore, it is a meta-director. This means that in any potential EAS reactions on the this compound backbone, incoming electrophiles will be directed to the positions meta to the nitro group (positions 5 and, to a lesser extent due to steric hindrance, 1).

Caption: Logical workflow of the nitro group's directing effect in EAS.

Synthesis via Reductive Amination

The most direct route to this compound is the reductive amination of 3-nitrobenzaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced to the final secondary amine.

A critical challenge in this synthesis is the potential for the reducing agent to also reduce the nitro group.[5] The use of harsh reducing agents like lithium aluminum hydride would lead to the reduction of both the imine and the nitro group. Therefore, chemoselective reducing agents are required.

Caption: Synthetic workflow for this compound.

The Nitro Group as a Precursor to the Amine

One of the most synthetically useful transformations of the nitro group is its reduction to a primary amine (-NH₂). This opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation reactions. The reduction of the nitro group in this compound yields 3-((methylamino)methyl)aniline, a diamine with differentiated reactivity at the primary and secondary amine sites.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from methodologies developed for the reductive amination of 3-nitrobenzaldehyde, with an emphasis on safety and chemoselectivity.[5]

-

Materials:

-

3-Nitrobenzaldehyde

-

Methylamine (as a solution in THF or methanol)

-

Borane-tert-butylamine complex

-

Methanesulfonic acid

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add a solution of methylamine (1.1 eq) at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve the borane-tert-butylamine complex (1.5 eq) in dichloromethane.

-

Cool the borane solution to 0 °C and slowly add methanesulfonic acid (1.5 eq).

-

Add the activated borane solution dropwise to the imine-containing reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Safety Note: The use of sodium borohydride for this transformation can lead to the formation of potentially hazardous azo- and azoxy-containing byproducts. The borane-tert-butylamine complex is a safer alternative.[5]

Chemoselective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group in this compound to the corresponding aniline, preserving the benzylic amine functionality. This method is based on the use of tin(II) chloride, which is known for its high chemoselectivity in the presence of other reducible groups.[1]

-

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

5% Aqueous sodium bicarbonate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Heat the mixture at 70 °C under a nitrogen atmosphere for 30-60 minutes, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Adjust the pH to approximately 7-8 by the addition of 5% aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting 3-((methylamino)methyl)aniline can be further purified if necessary.

-

Conclusion

The nitro group in this compound is not merely a passive substituent but an active participant in the molecule's synthesis and a versatile handle for its subsequent chemical transformations. Its strong electron-withdrawing properties dictate the approach for the synthesis of the parent molecule, necessitating the use of chemoselective reagents for reductive amination. Furthermore, the nitro group's ability to be selectively reduced to a primary amine provides a gateway to a diverse range of derivatives. A thorough understanding of the role of the nitro group is therefore essential for any researcher or scientist looking to utilize this compound as a strategic intermediate in the development of novel chemical entities.

References

Navigating the Frontier of Targeted Protein Degradation: A Technical Guide to the Hypothetical Application of N-methyl-1-(3-nitrophenyl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is largely driven by the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This technical guide explores the core principles of TPD, focusing on the hypothetical application of derivatives of N-methyl-1-(3-nitrophenyl)methanamine as building blocks for novel PROTACs. While public domain literature does not currently link this specific chemical entity to established PROTAC programs, its structure presents a plausible, albeit speculative, starting point for the synthesis of E3 ligase ligands. This document provides a framework for the design, synthesis, and evaluation of such hypothetical derivatives, including representative data for established PROTACs, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.

Introduction to Targeted Protein Degradation and PROTACs

The ubiquitin-proteasome system (UPS) is a crucial cellular pathway for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or obsolete proteins. [1][2]TPD leverages this system through the use of PROTACs. These molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. [1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that initiates the ubiquitination of the POI. [3]This polyubiquitin tag serves as a signal for the 26S proteasome to recognize and subsequently degrade the POI. [4][5]Two of the most extensively utilized E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL). [2][4] This guide will use this compound as a hypothetical precursor for the synthesis of an E3 ligase ligand to illustrate the principles of PROTAC development.

Hypothetical Synthesis of an E3 Ligase Ligand from an this compound Derivative

While this compound itself is not a known E3 ligase ligand, its chemical structure, featuring a phenyl ring and a methylamine group, can be envisioned as a starting point for the synthesis of more complex molecules that could potentially bind to an E3 ligase. For illustrative purposes, a hypothetical synthetic pathway to a novel E3 ligase ligand is proposed below. This is a conceptual exercise and does not represent an established synthetic route.

Disclaimer: The following synthetic pathway is hypothetical and for illustrative purposes only.

A plausible, albeit speculative, multi-step synthesis could involve the following transformations:

-

Reduction of the nitro group: The nitro group of an this compound derivative could be reduced to an amine.

-

Acylation and cyclization: The resulting diamine could undergo a series of acylation and cyclization reactions to construct a heterocyclic core, a common feature in many E3 ligase ligands.

-

Functionalization: Further functionalization of the heterocyclic core would be necessary to introduce chemical handles for linker attachment and to optimize binding affinity and selectivity for the target E3 ligase.

The successful synthesis of such a ligand would require extensive medicinal chemistry efforts, including route optimization, purification, and structural characterization.

Quantitative Assessment of PROTAC Efficacy: Representative Data

The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for well-characterized VHL-based and CRBN-based PROTACs from published studies. This data is provided to illustrate the typical performance of potent PROTACs and to serve as a benchmark for the evaluation of novel degraders.

Table 1: Representative Quantitative Data for VHL-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | HeLa | 15 | >95 | [6] |

| ARV-771 | BRD4 | KBM7 | 5 | ~98 | [7] |

| VZ185 | BRD9 | 22Rv1 | 1.8 | >95 | [8] |

| Compound 1 | p38α | MDA-MB-231 | 100 | ~90 | [9] |

Table 2: Representative Quantitative Data for CRBN-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | 293T | 4 | >95 | [10] |

| dBET6 | BRD4 | KBM7 | 3 | ~98 | [7] |

| Compound 21 | BRD4 | THP-1 | <1000 | >50 | [11] |

| Palbociclib-PROTAC | CDK6 | Jurkat | 0.08 | >90 | [11] |

Experimental Protocols

The successful development of a PROTAC requires a suite of robust assays to characterize its mechanism of action and efficacy. The following sections provide detailed methodologies for key experiments in the TPD workflow.

Western Blotting for Target Protein Degradation

This is a fundamental technique to directly measure the reduction in the levels of the target protein following PROTAC treatment. [5][12] Materials:

-

Cell line expressing the protein of interest

-

Complete cell culture medium

-

PROTAC compound (stock solution in DMSO)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in complete cell culture medium.

-

Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours). [12]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS. [12] * Add lysis buffer to each well, scrape the cells, and collect the lysate. [12] * Incubate the lysate on ice for 30 minutes. [12] * Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay. [12]

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and add Laemmli sample buffer.

-

Denature the samples by boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [12] * Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [5] * Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for successful protein degradation. [3]Several biophysical techniques can be used to characterize this interaction.

Example Protocol: Surface Plasmon Resonance (SPR)

Materials:

-

SPR instrument and sensor chips

-

Recombinant purified E3 ligase and target protein

-

PROTAC compound

-

Running buffer

Procedure:

-

Immobilization:

-

Immobilize the E3 ligase onto the surface of a sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Separately, inject a series of concentrations of the target protein over the immobilized E3 ligase to assess for any direct interaction.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein.

-

Inject these solutions over the immobilized E3 ligase. An increase in the SPR signal indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the kinetic and affinity parameters of ternary complex formation.

-

In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC can mediate the ubiquitination of the target protein by the recruited E3 ligase. [13] Materials:

-

Recombinant purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

-

Recombinant purified target protein

-

PROTAC compound

-

Ubiquitin

-

ATP

-

Reaction buffer

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

-

Add the PROTAC compound or vehicle control (DMSO).

-

Set up control reactions omitting key components (e.g., E1, E3, or PROTAC) to ensure the observed ubiquitination is dependent on the complete system. [13]

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours. [13]

-

-

Quenching and Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.

-

-

Data Analysis:

-

The appearance of a ladder of higher molecular weight bands above the unmodified target protein band indicates successful polyubiquitination. [13]

-

Visualizing Key Concepts and Workflows

Diagrams are essential tools for illustrating the complex biological processes and experimental workflows involved in targeted protein degradation.

Caption: The PROTAC Mechanism of Action.

Caption: A Hypothetical Experimental Workflow for PROTAC Development.

Caption: A Simplified Signaling Pathway of PROTAC Action.

Conclusion

The field of targeted protein degradation is rapidly advancing, offering innovative solutions to challenging diseases. While this compound and its derivatives are not yet established players in this arena, this guide has provided a comprehensive, albeit hypothetical, framework for how such building blocks could be integrated into a TPD research program. By leveraging the principles of rational design, robust synthetic chemistry, and a suite of well-defined biochemical and cellular assays, the development of novel and effective PROTACs can be systematically pursued. The representative data and detailed protocols provided herein serve as a valuable resource for researchers embarking on the exciting journey of discovering the next generation of protein degraders.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Investigating the Biological Activity of N-methyl-1-(3-nitrophenyl)methanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of N-methyl-1-(3-nitrophenyl)methanamine and its analogs. Due to the limited publicly available data on the specific target molecule, this guide focuses on the known biological activities of structurally related compounds, including nitroaromatic and benzylamine derivatives. The primary areas of focus are antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory activities, which are suggested by the chemical features of the core structure.

Introduction

This compound possesses a nitro-substituted aromatic ring and a secondary benzylamine moiety. These functional groups are present in a variety of biologically active compounds. The nitro group is a well-known pharmacophore in many antimicrobial and anticancer drugs, often acting as a bio-reducible group that generates reactive nitrogen species. The benzylamine scaffold is present in numerous compounds targeting the central nervous system, including monoamine oxidase inhibitors. This guide synthesizes the available information on analogous compounds to provide a predictive framework for the biological activities of this compound and to guide future research and drug discovery efforts.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally similar compounds, the following biological activities are plausible for this compound analogs.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form cytotoxic reactive nitrogen species, which can damage DNA and other critical cellular components.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrobenzylamine Analogs and Related Nitroaromatic Compounds

| Compound/Analog | Test Organism | MIC (µM) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [1] |

| Substituted (E)-N-benzylidene-4-nitrobenzenamines | Bacillus subtilis | - (Excellent activity observed) | [2] |

| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | - (Equipotent to standard) | [3] |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | - (Good activity observed) | [3] |

| Benzonaptho and tolyl substituted benzimidazolo benzothiophene derivatives | Gram-negative bacteria | 10-20 µg/mL | [4] |

Anticancer Activity

The cytotoxic potential of nitroaromatic compounds has been explored for cancer therapy. Similar to their antimicrobial mechanism, the bioreduction of the nitro group can induce cellular stress and apoptosis in cancer cells.

Table 2: Anticancer Activity (IC50) of Nitrophenyl and Benzylamine Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| N-methyl-nitroimidazole | Breast (MDA-MB231) | ~16.7 | [5] |

| N-ethyl-nitroimidazole | Breast (MDA-MB231) | ~30 | [5] |

| 5,6,7,8-Tetrahydroisoquinolines bearing 3-nitrophenyl group | Pancreatic (PACA2) | 25.9 - 73.4 | [6] |

| 4-Methylbenzamide derivatives containing 2,6-substituted purines | Leukemia (K562) | 2.27 - 2.53 | [7] |

| 4-Methylbenzamide derivatives containing 2,6-substituted purines | Leukemia (HL-60) | 1.42 - 1.52 | [7] |

Monoamine Oxidase (MAO) Inhibition

Benzylamine and its derivatives are known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of monoamines in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Benzylamine Analogs

| Compound/Analog | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 4-(O-Benzylphenoxy)-N-methylbutylamine | MAO-A | - | 4.20 | Competitive | [2] |

| 4-(O-Benzylphenoxy)-N-methylbutylamine | MAO-B | - | 46.0 | Noncompetitive | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum:

-

From a fresh culture, pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of MAO-A and MAO-B by monitoring the oxidation of a substrate.

-

Enzyme and Substrate Preparation:

-

Use commercially available human recombinant MAO-A and MAO-B enzymes.

-

Prepare a stock solution of the substrate. Kynuramine is a common non-selective substrate, while benzylamine is more specific for MAO-B.

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the following to each well:

-

Buffer

-

Test compound at various concentrations (or vehicle for control)

-

MAO enzyme solution

-

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate solution.

-

-

Measurement and Analysis:

-

Monitor the increase in absorbance over time at a specific wavelength corresponding to the product formation (e.g., ~314 nm for the product of kynuramine oxidation).

-

Calculate the initial reaction rates.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the investigation of this compound analogs.

Caption: A generalized workflow for the discovery of novel antimicrobial agents.

Caption: A step-by-step workflow for the MTT cell viability assay.

Caption: Simplified signaling pathway of monoamine oxidase and its inhibition.

Conclusion

While direct experimental data for this compound is scarce, the analysis of its structural analogs strongly suggests potential for significant biological activity. The presence of the nitroaromatic and benzylamine moieties points towards promising avenues of investigation in the fields of antimicrobial, anticancer, and neuropharmacological research. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to systematically evaluate the biological profile of these and similar compounds. Further synthesis and screening of a focused library of this compound analogs are warranted to elucidate their therapeutic potential and establish definitive structure-activity relationships.

References

- 1. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Emerging Role of N-methyl-1-(3-nitrophenyl)methanamine in Medicinal Chemistry: A Technical Guide to its Application as a Protein Degrader Building Block

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of N-methyl-1-(3-nitrophenyl)methanamine, a chemical entity of growing interest within medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its primary significance lies in its role as a versatile building block for the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document will elucidate the foundational concepts of targeted protein degradation, detail the strategic importance of the 3-nitrobenzylamine moiety, and provide generalized experimental workflows for the design, synthesis, and evaluation of PROTACs utilizing this and similar structural motifs. All quantitative data from analogous studies are summarized, and key experimental methodologies are described to facilitate further research and development in this promising therapeutic modality.

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, a significant portion of the proteome is considered "undruggable" by conventional inhibitors. Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that overcomes this limitation by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This approach offers several advantages, including the potential to address previously intractable targets and the ability to act catalytically, leading to prolonged pharmacodynamic effects.[2]

At the heart of TPD are heterobifunctional molecules such as PROTACs, which consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] this compound has been identified as a "Protein Degrader Building Block," indicating its utility in the modular synthesis of these complex molecules.[1]

The Strategic Importance of the this compound Scaffold

The chemical architecture of this compound offers several advantageous features for its application in medicinal chemistry, particularly in the construction of PROTACs.

-

The Benzylamine Core: The benzylamine structure is a common motif in biologically active compounds, providing a robust scaffold for further chemical modification.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule.[5] In the context of drug design, nitroaromatic compounds can act as prodrugs, undergoing bioreduction in specific cellular environments, such as the hypoxic conditions found in solid tumors, to generate active cytotoxic species.[5][6] This feature opens avenues for the development of targeted cancer therapies.

-

The meta-Substitution Pattern: The position of the nitro group on the phenyl ring is crucial. The meta-position, as seen in this compound, can influence the molecule's three-dimensional conformation and its interaction with biological targets, potentially offering a different selectivity profile compared to its ortho or para isomers.

Application in PROTAC Synthesis: A Conceptual Workflow

The primary application of this compound in medicinal chemistry is as a foundational element for the synthesis of PROTACs. It can be conceptualized as part of the "warhead" that binds to the protein of interest, or as a modifiable component of the linker. A generalized workflow for the synthesis and evaluation of a PROTAC is depicted below.

Experimental Protocols (Generalized)

While specific protocols for this compound are not publicly available, the following sections outline generalized methodologies for the key steps in PROTAC development.

PROTAC Synthesis: A Step-by-Step Approach

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the building blocks.[3]

Protocol 1: General Amide Coupling for PROTAC Synthesis

-

Activation: Dissolve the building block containing a carboxylic acid (e.g., a derivative of this compound or the linker) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) and stir at room temperature.

-

Coupling: To the activated species, add the amine-containing building block (either the warhead or the E3 ligase ligand).

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Once the reaction is complete, purify the product using preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of PROTAC Activity

Protocol 2: Western Blotting to Assess Protein Degradation

-

Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration.

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Signaling Pathways in Targeted Protein Degradation

The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.

References

The Pivotal Role of Nitrophenyl-Containing Linkers in PROTACs: A Physicochemical Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties.[3][5] This technical guide delves into the core physicochemical properties of PROTACs with a specific focus on the role and implications of incorporating nitrophenyl-containing linkers.

While nitrophenyl groups are often utilized in the synthesis of PROTACs, for instance as activated nitrophenyl carbonates for facile conjugation to amine-containing ligands, their incorporation into the linker backbone itself presents a unique set of considerations for the physicochemical profile of the final PROTAC molecule. The strong electron-withdrawing nature of the nitro group can significantly influence a PROTAC's solubility, permeability, and metabolic stability.[6] This guide will provide an in-depth analysis of these properties, present detailed experimental protocols for their assessment, and visualize the underlying biological and experimental workflows.

The Influence of Linker Composition on PROTAC Physicochemical Properties

The development of orally bioavailable and cell-permeable PROTACs is a significant challenge, as their high molecular weight and polar surface area often place them in the "beyond Rule of Five" chemical space.[7] The linker's composition is a key variable that can be modulated to optimize these drug-like properties.[8]

Solubility: Aqueous solubility is a critical factor for both in vitro assays and in vivo bioavailability. The introduction of polar groups into the linker is a common strategy to enhance solubility.[9] A nitrophenyl group, being a polar moiety, can be expected to influence the overall solubility of a PROTAC. However, the rigid, aromatic nature of the phenyl ring may partially counteract the polarity of the nitro group, leading to complex effects on solubility that must be empirically determined.[6]

Permeability: Cell permeability is essential for a PROTAC to reach its intracellular target.[7] This property is often a balance between lipophilicity and polarity. While increased lipophilicity can enhance passive diffusion across the cell membrane, excessive lipophilicity can lead to poor solubility and non-specific binding.[10] The nitrophenyl group's impact on permeability is multifaceted; its polarity may decrease passive permeability, while its rigid structure could potentially favor conformations that shield polar surface area, a phenomenon known as the "chameleon effect," which has been observed for some PROTACs.

Stability: PROTACs must be sufficiently stable in biological matrices (e.g., plasma, liver microsomes) to exert their therapeutic effect.[2] Linkers are often susceptible to metabolic degradation, particularly through oxidation of alkyl or polyethylene glycol (PEG) chains.[3] Nitroaromatic compounds can be susceptible to metabolic reduction by nitroreductases, which could represent a potential metabolic liability for nitrophenyl-containing linkers.[6] The stability of the PROTAC must be carefully evaluated to ensure a sufficient half-life for its desired pharmacological activity.

Data Presentation: Physicochemical Properties of Representative PROTACs

| Property | ARV-771 | dBET1 | General Impact of a Nitrophenyl Group (Hypothesized) |

| Molecular Weight ( g/mol ) | 986.65[5] | 785.27 | Introduction of a nitrophenyl group will increase the molecular weight. |

| cLogP (Calculated) | Not explicitly stated, but expected to be high | 3.2 | The nitro group is polar, which may decrease cLogP compared to a simple phenyl group, but the overall effect will depend on the entire linker structure. |

| Topological Polar Surface Area (TPSA, Ų) | Not explicitly stated | 222 | The nitro group will significantly increase the TPSA, which can impact permeability. |

| Aqueous Solubility | Sparingly soluble; ~0.14 mg/mL in 1:6 DMF:PBS[9] | 0.16 mg/mL in 1:5 DMSO:PBS | The polar nitro group may increase aqueous solubility, but this can be counteracted by the rigidity and hydrophobicity of the phenyl ring.[6] |

| Cell Permeability (PAMPA) | Low passive permeability is generally expected for PROTACs[10] | Low passive permeability is generally expected for PROTACs[10] | The increased polarity from the nitro group may decrease passive permeability. However, conformational effects could play a role. |

| In Vitro Stability | Data not publicly available | Data not publicly available | The nitroaromatic moiety may be susceptible to metabolic reduction by nitroreductases, potentially impacting stability.[6] |

Mandatory Visualizations

Caption: PROTAC-mediated degradation of a target protein.

Caption: A typical workflow for PROTAC characterization.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.

-

Analysis: Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm). Alternatively, for a more quantitative result, filter the samples to remove precipitated compound and analyze the concentration of the soluble PROTAC in the filtrate by LC-MS/MS.

-

Data Interpretation: The kinetic solubility is the highest concentration of the PROTAC that does not show significant precipitation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

-

Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane. This filter plate serves as the donor plate. A 96-well acceptor plate is filled with buffer (e.g., PBS, pH 7.4).

-

Compound Addition: The PROTAC is added to the donor plate wells at a known concentration in buffer.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t] where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of a PROTAC to phase I metabolism.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, combine the PROTAC (at a final concentration of, e.g., 1 µM) with human liver microsomes in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a solution of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point by LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining PROTAC against time. The slope of the line gives the rate constant of elimination (k), and t1/2 = 0.693/k.

Conclusion

The linker is a critical component in the design of efficacious PROTACs, with its composition having a profound impact on the molecule's physicochemical properties. The incorporation of a nitrophenyl group into the linker presents both opportunities and challenges. Its polar, electron-withdrawing nature can modulate solubility and interactions within the ternary complex, but may also introduce metabolic liabilities and affect cell permeability. Due to the limited availability of public data on PROTACs containing nitrophenyl linkers, a thorough empirical evaluation of their physicochemical properties using the standardized protocols outlined in this guide is paramount. A systematic approach to understanding the structure-property relationships of nitrophenyl-containing linkers will be essential for their successful application in the development of next-generation protein degraders.

References

- 1. diva-portal.org [diva-portal.org]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. benchchem.com [benchchem.com]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-methyl-1-(3-nitrophenyl)methanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(3-nitrophenyl)methanamine, also known as N-methyl-3-nitrobenzylamine, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a nitro-substituted aromatic ring and a secondary amine, provides a versatile scaffold for the synthesis of a wide range of more complex molecules. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be elaborated into various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical experimental details and safety considerations.

Physicochemical and Purity Data

The key physicochemical properties and typical purity of commercially available this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19499-61-7 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Not specified in retrieved results | |

| Purity | ≥98% | [2] |

| Solubility | Slightly soluble in water | [1] |

Synthesis of this compound

The most common and direct route to this compound is the reductive amination of 3-nitrobenzaldehyde with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine. The choice of reducing agent is critical for both safety and efficiency.

Reductive Amination Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Safer Reductive Amination using Borane-tert-butylamine Complex (for Hydrochloride Salt)

A study assessing various reductive amination routes found that the use of sodium borohydride can lead to the partial reduction of the nitro group, generating potentially hazardous azo- and azoxy-containing byproducts.[3] A safer and more reliable method involves the use of borane-tert-butylamine complex activated with methanesulfonic acid for the reduction of the pre-formed imine. This procedure provides the hydrochloride salt of the product in high yield and purity.[3]

Experimental Details:

-

Imine Formation: The imine is first formed by reacting 3-nitrobenzaldehyde with methylamine. While the specific conditions for imine formation were not detailed in the abstract, this is typically achieved by stirring the aldehyde and amine in a suitable solvent at room temperature.

-

Reduction: The pre-formed imine is then reduced using borane-tert-butylamine complex in the presence of methanesulfonic acid as an activator.[3]

-

Work-up and Isolation: The reaction mixture is worked up to isolate the product as the hydrochloride salt. This method has been reported to yield the product in 87% with high purity.[3]

Method 2: Reductive Amination using Sodium Borohydride (Caution Advised)

While this method is effective, it carries the risk of over-reduction of the nitro group.[3] Careful control of the reaction conditions is necessary to minimize the formation of hazardous byproducts.

General Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add a solution of methylamine (often an aqueous solution) to the aldehyde solution.

-

Reducing Agent Addition: Cool the mixture in an ice bath and slowly add sodium borohydride in portions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or dilute acid. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation.

Synthesis of the Starting Material: 3-Nitrobenzaldehyde

The precursor, 3-nitrobenzaldehyde, is typically synthesized by the nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid.[4]

Applications in Organic Synthesis

This compound serves as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization and coupling reactions to form heterocyclic compounds.

Synthetic Utility Workflow

Caption: Synthetic utility of this compound.

While specific examples of its direct use in the synthesis of named drugs were not found in the provided search results, its classification as a "Protein Degrader Building Block" by a chemical supplier suggests its utility in the development of PROTACs and other targeted protein degradation technologies.[2]

Spectroscopic Data (Reference)

While specific spectroscopic data for this compound was not available in the search results, data for the closely related regioisomer, N-methyl-1-(4-nitrophenyl)methanamine , can be used as a reference for expected spectral features.

| Spectroscopy | Key Peaks/Shifts for N-methyl-1-(4-nitrophenyl)methanamine | Reference |

| ¹³C NMR | Available on PubChem | [5] |

| GC-MS | Available on PubChem | [5] |

| IR | Available on PubChem | [5] |

It is expected that the ¹H and ¹³C NMR spectra of this compound will show characteristic signals for the methyl group, the benzylic methylene group, and the aromatic protons with splitting patterns corresponding to the meta-substitution. The IR spectrum should exhibit characteristic absorptions for the N-H bond, C-H bonds, aromatic C=C bonds, and the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).

Safety Considerations

-

3-Nitrobenzaldehyde: This starting material is a combustible solid and should be handled with care.

-

Methylamine: Methylamine is a flammable and corrosive gas, often used as an aqueous solution. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-